3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
Description
The compound 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a 1,2,4-triazole derivative featuring a phenyl group at the 4-position and two distinct sulfanyl substituents at the 3- and 5-positions. The 3-position is modified with a [(2,4-dichlorobenzyl)sulfanyl]methyl group, introducing electron-withdrawing chlorine atoms, while the 5-position carries a (4-methylbenzyl)sulfanyl group with an electron-donating methyl substituent.
Triazole derivatives are widely studied for their pharmacological properties, such as antimicrobial, antiviral, and anti-inflammatory activities . The dichlorobenzyl moiety in this compound likely increases lipophilicity, improving membrane permeability, while the methylbenzyl group may balance solubility and steric effects.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3S2/c1-17-7-9-18(10-8-17)14-31-24-28-27-23(29(24)21-5-3-2-4-6-21)16-30-15-19-11-12-20(25)13-22(19)26/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUCXARCPZTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H22Cl2N2S2
- Molecular Weight : 487.474 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 1,2,4-triazole derivatives. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.25 µg/mL | 28 |
| Escherichia coli | 1 µg/mL | 24 |
| Bacillus subtilis | 0.5 µg/mL | 26 |
| Pseudomonas aeruginosa | 2 µg/mL | 22 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against drug-resistant strains such as MRSA .
The mechanism through which this compound exerts its antibacterial effects appears to involve:
- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. The compound acts as a competitive inhibitor, disrupting bacterial growth.
- Bioisosteric Interactions : The triazole ring serves as a bioisostere to carboxylic acid groups, enhancing binding affinity to target proteins involved in bacterial metabolism .
Cytotoxicity Studies
In addition to its antibacterial properties, cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Various cancer cell lines were treated with different concentrations of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These findings suggest that while the compound possesses cytotoxic effects on cancer cells, it demonstrates selective toxicity that warrants further investigation into its therapeutic potential .
Case Studies
Several research groups have explored the synthesis and biological evaluation of triazole derivatives:
- Antibacterial Evaluation : A study reported that similar triazole derivatives showed MIC values ranging from 0.25 to 32 µg/mL against various strains, indicating a broad spectrum of activity .
- Cytotoxic Effects : Research indicated that compounds with similar structures induced apoptosis in cancer cell lines through controlled mechanisms rather than necrosis .
- Comparative Analysis : A comparative study with known antibiotics revealed that certain triazole derivatives exhibited superior activity against resistant strains compared to traditional treatments like chloramphenicol .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and related triazole derivatives:
Key Observations :
- Electron-withdrawing vs. In contrast, nitro-substituted derivatives (e.g., ) exhibit higher electronic polarization, which may enhance interaction with charged biological targets .
- Halogen effects : Fluorine in ’s compound improves target selectivity (e.g., COX-2 inhibition), while chlorine in the target compound may enhance hydrophobic interactions in microbial membranes .
- Steric considerations : The methyl group in 4-methylbenzyl (target compound) reduces steric hindrance compared to bulkier substituents like methoxyphenyl (), favoring binding to compact active sites .
Preparation Methods
Synthesis of Triazole-Thione Intermediate
The triazole-thione is generated by treating the triazole core with carbon disulfide (CS₂) in ethanolic potassium hydroxide:
Reaction Scheme :
$$ \text{Triazole} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Triazole-3-thione} $$
Conditions :
- Molar Ratio : 1:1.5 (triazole:CS₂)
- Base : 10% KOH in ethanol
- Temperature : Reflux (78°C)
- Time : 10 hours
- Yield : 75%
Characterization Data :
Thiol-Alkylation with Benzyl Halides
The thione undergoes alkylation with 2,4-dichlorobenzyl chloride and 4-methylbenzyl chloride to install the sulfanyl-methyl groups.
Stepwise Procedure :
- First Alkylation :
- Reactant : Triazole-3-thione + 2,4-dichlorobenzyl chloride
- Base : Triethylamine (Et₃N)
- Solvent : Dimethylformamide (DMF)
- Temperature : 50–60°C
- Time : 12–14 hours
- Yield : ~65%
- Second Alkylation :
- Reactant : Intermediate + 4-methylbenzyl chloride
- Conditions : Same as above
- Yield : ~60%
Mechanism :
The thiolate anion (generated via deprotonation by Et₃N) attacks the benzyl halide, forming the C–S bond. Steric hindrance and electronic effects influence the regioselectivity of alkylation.
Optimization and Challenges
Reaction Parameter Analysis
Key variables affecting yield and purity include:
Purification Techniques
- Recrystallization : Ethanol/DMF (3:1) mixture yields crystals with >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for intermediates.
Structural Confirmation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) :
- Mass Spectrometry :
Elemental Analysis :
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve efficiency:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
